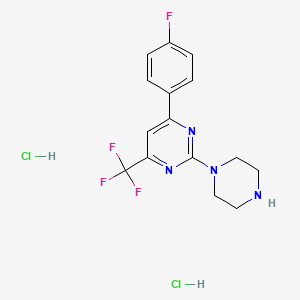
4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride" is a chemically synthesized molecule that appears to be related to a family of piperazinyl pyrimidines. These compounds have been studied for various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities . The structure of the compound suggests it may have potential interactions with biological receptors, given the presence of a fluorophenyl group, a piperazine moiety, and a pyrimidine ring, which are common structural features in medicinal chemistry.
Synthesis Analysis
The synthesis of related piperazinyl pyrimidines typically involves nucleophilic substitution reactions where amines attack a suitable pyrimidine derivative, such as 2,4,6-trichloropyrimidine . The synthesis of similar compounds with fluorine substituents often involves electrophilic fluorination or palladium-catalyzed reactions . The specific synthesis of "this compound" is not detailed in the provided papers, but it likely follows similar synthetic routes with appropriate modifications to introduce the trifluoromethyl group and the dihydrochloride salt form.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including LCMS, NMR, IR, and CHN elemental analysis . X-ray diffraction studies have been used to confirm the crystal structure of similar molecules, revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of the atoms . These studies often show that piperazine rings can adopt chair conformations and that the molecules can form intermolecular interactions, such as hydrogen bonds and π-π stacking, which can influence their biological activity and solid-state properties.
Chemical Reactions Analysis
The chemical reactivity of piperazinyl pyrimidines can involve various transformations, such as alkylation, acylation, and coupling reactions . The presence of fluorine atoms can affect the reactivity of the compound, as fluorine is an electron-withdrawing group that can influence the electronic properties of the molecule. The specific chemical reactions that "this compound" undergoes are not detailed in the provided papers, but it is likely to participate in reactions typical of fluorinated aromatic compounds and piperazines.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazinyl pyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure and the presence of substituents . The introduction of fluorine atoms can increase the lipophilicity of the compound, which can be important for its pharmacokinetic properties. The dihydrochloride salt form suggests that the compound is likely to be water-soluble, which is beneficial for biological studies and potential therapeutic applications. The crystal packing and intermolecular interactions observed in X-ray diffraction studies provide insights into the solid-state properties of these compounds .
Applications De Recherche Scientifique
Antimicrobial Activity
4-(4-Fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride, as part of the pyrimidine derivatives family, has been evaluated for antimicrobial activity. A study focusing on dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which are structurally similar, showed that some of these compounds possess high antimicrobial activity. This suggests potential antimicrobial applications for the compound (Yurttaş et al., 2016).
Radiopharmaceutical Synthesis
The compound has relevance in the synthesis of radiopharmaceuticals. For instance, a related compound, 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, intended to image dopamine D4 receptors, was synthesized using electrophilic fluorination. This indicates potential uses in medical imaging and diagnostics (Eskola et al., 2002).
Metabolism Studies in Antineoplastic Agents
This compound is structurally related to flumatinib, an antineoplastic tyrosine kinase inhibitor. Research on flumatinib’s metabolism in chronic myelogenous leukemia patients provides insights into the metabolic pathways of similar compounds. These findings can be crucial for understanding the metabolism and efficacy of related compounds in clinical settings (Gong et al., 2010).
Application in Neuroleptic Agents
Compounds structurally similar to this compound are key intermediates in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. These findings highlight its potential application in the development of pharmaceuticals for treating neurological disorders (Botteghi et al., 2001).
Antitumor Activity
Research has also explored the antitumor activities of related pyrimidine derivatives. Some of these compounds exhibit significant activity against various cancer cells, suggesting that similar compounds, including this compound, might have potential as antitumor agents (Li et al., 2020).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N4.2ClH/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)22-14(21-12)23-7-5-20-6-8-23;;/h1-4,9,20H,5-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBQHMBCAPQVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2F4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

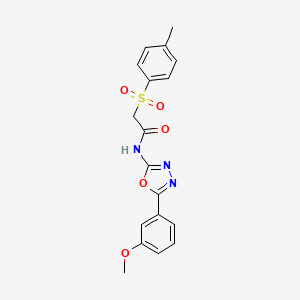
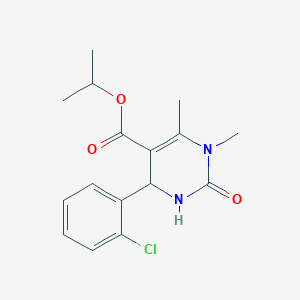
![2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B3010506.png)
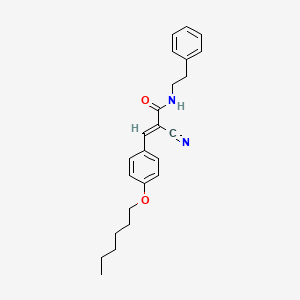

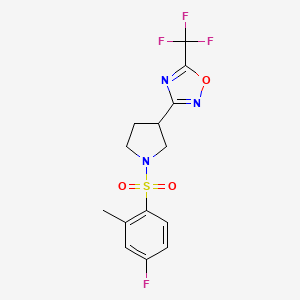
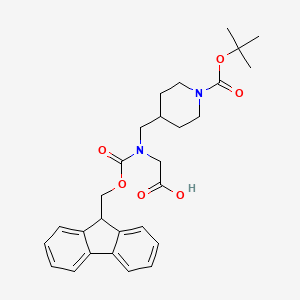
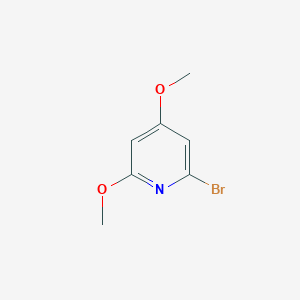
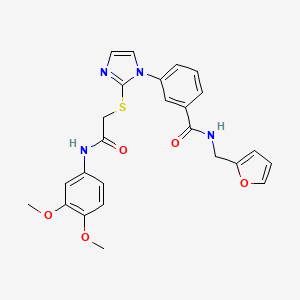

![1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3010517.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3010518.png)
![Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3010520.png)
